

An In-depth Technical Guide to Derazantinib Racemate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Derazantinib Racemate

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Derazantinib, a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identifiers

Derazantinib (also known as ARQ-087) is a synthetic organic small molecule.^[1] The commercially and clinically investigated compound is often a racemate, a 1:1 mixture of its two enantiomers.^{[2][3]} The (6R)-enantiomer is also described in chemical databases.^[4]

| Identifier | Value | Source |
|-------------------|--|-----------|
| IUPAC Name | (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | [4] |
| Synonyms | ARQ-087, ARQ087 | [1][4] |
| CAS Number | 1234356-69-4 (for R-enantiomer); 2309668-44-6 (for Racemate) | [2][4] |
| Molecular Formula | C ₂₉ H ₂₉ FN ₄ O | [2][4][5] |
| Canonical SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3C--INVALID-LINK--C5=CC=CC=C5F | [4] |
| InChI Key | KPJDDVVCDBFRMU-AREMUKBSSA-N | [4][5] |

Physicochemical Properties

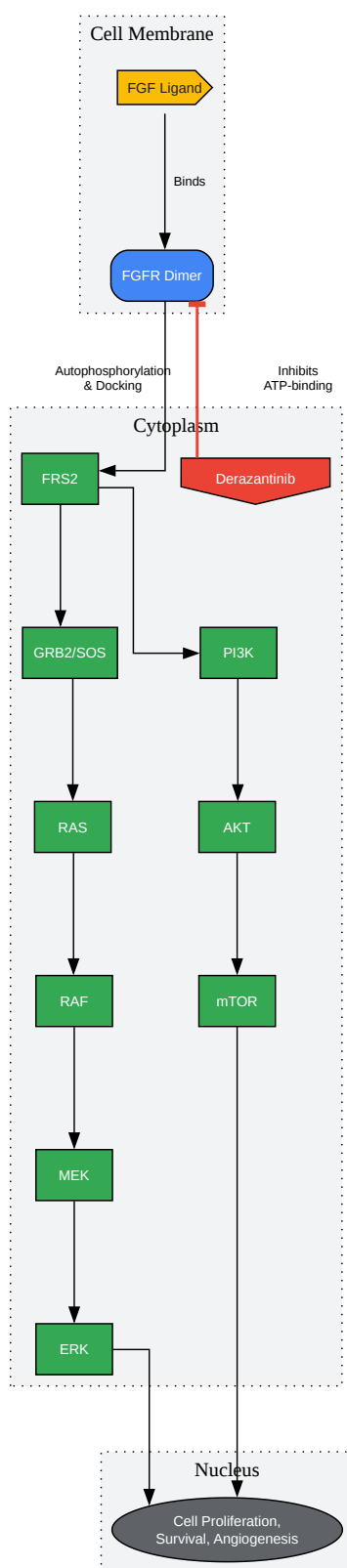
The physicochemical properties of Derazantinib are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |
|-------------------------|----------------------------|--------|
| Molecular Weight | 468.57 g/mol | [5][6] |
| Predicted pKa | 9.04 ± 0.19 | [7] |
| Solubility | DMSO: 93 mg/mL (198.47 mM) | [6] |
| Storage (Powder) | 3 years at -20°C | [6] |
| Storage (DMSO Solution) | 6 months at -80°C | [8] |

Mechanism of Action and Biological Activity

Derazantinib is an ATP-competitive inhibitor of the FGFR family, with potent activity against FGFR1, FGFR2, and FGFR3.[8][9] Its mechanism involves binding to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[6][10] This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis in tumors with FGFR genetic aberrations.[4][11][12]

The primary signaling cascades inhibited by Derazantinib include the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways, which are critical for cell survival and growth.[9][12]



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Derazantinib inhibits FGFR autophosphorylation.

Derazantinib exhibits selectivity for the FGFR family but also inhibits other kinases at slightly higher concentrations. This profile may contribute to both its efficacy and potential side effects. [\[6\]](#)[\[10\]](#)[\[12\]](#)

| Kinase Target | IC ₅₀ (nM) | Source |
|---------------|-----------------------|---|
| FGFR1 | 4.5 | [6] [9] |
| FGFR2 | 1.8 | [6] [9] |
| FGFR3 | 4.5 (or 3.0) | [6] [9] |
| FGFR4 | 34 | [6] |
| RET | 3 | [12] |
| DDR2 | 3.6 | [12] |
| VEGFR2 | 11 | [12] |
| KIT | 8.2 | [12] |
| CSF1R | 16.2 | [10] |

Experimental Protocols

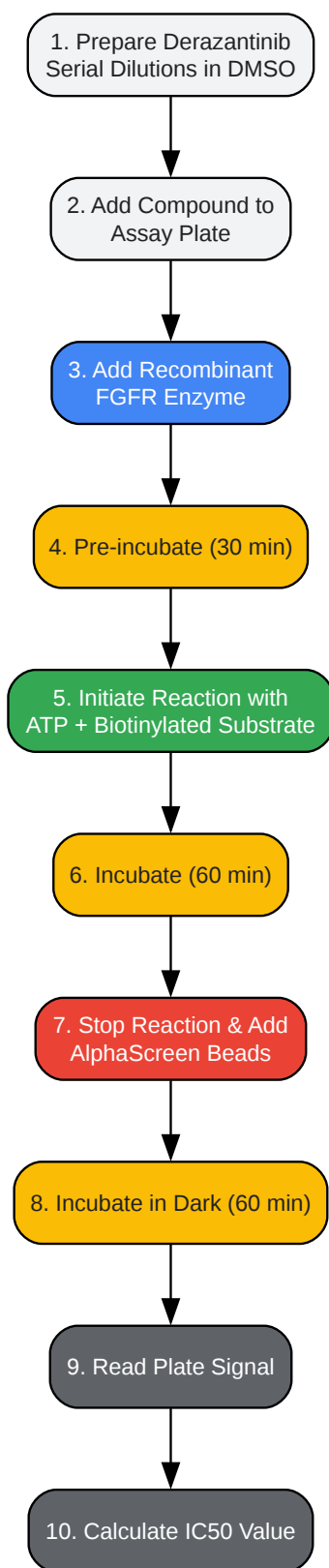
The following sections detail representative methodologies for assessing the activity of Derazantinib.

This assay quantifies the ability of Derazantinib to inhibit the phosphorylation of a substrate by a specific FGFR kinase.

Methodology:

- **Compound Preparation:** Serially dilute Derazantinib in DMSO (e.g., 3-fold dilution series), followed by a further 10-fold dilution in deionized water to achieve a final DMSO concentration of 10%.[\[6\]](#)
- **Reaction Setup:** Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a reaction plate.[\[6\]](#)

- **Enzyme Addition:** Add 17.5 μL of recombinant FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl_2 , 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 0.1 mM Na_3PO_4 , 10% glycerol) to each well.^[6] Final enzyme concentrations are typically in the low nanomolar range (e.g., 0.25-0.50 nM).^[6]
- **Pre-incubation:** Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.^[6]
- **Reaction Initiation:** Add 5 μL of a solution containing ATP and a biotinylated peptide substrate (e.g., biotinylated-PYK2) to start the reaction.^[6] Incubate for 60 minutes at room temperature.^[6]
- **Detection:** Stop the reaction by adding 10 μL of a stop/detection mixture containing EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads.^[6]
- **Signal Reading:** Incubate in the dark for 60 minutes at room temperature, then read the plate on a suitable plate reader (e.g., Perkin Elmer Envision).^[6]
- **Data Analysis:** Calculate IC_{50} values by fitting the dose-response data to a four-parameter logistic equation.



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Workflow for an in vitro kinase inhibition assay.

This assay measures the anti-proliferative effect of Derazantinib on cancer cell lines, particularly those with known FGFR dysregulation.

Methodology:

- **Cell Seeding:** Plate cells (e.g., human keloid fibroblasts or FGFR-amplified cancer cells) in 96-well plates at a density of 1.0×10^3 to 1.0×10^4 cells per well and incubate overnight at 37°C.[11]
- **Compound Treatment:** Treat the cells with various concentrations of Derazantinib (e.g., 0 to 5 $\mu\text{mol/L}$).[11] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[11]
- **Incubation:** Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C.[6][11]
- **Viability Measurement:** Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]
- **Final Incubation:** Incubate for 1-3 hours at 37°C, as per the manufacturer's protocol.[11]
- **Data Acquisition:** Measure the optical density (absorbance) at 450 nm using a microplate reader.[11]
- **Data Analysis:** Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the EC_{50} or IC_{50} value.

This technique is used to confirm that Derazantinib inhibits the phosphorylation of key downstream proteins in the FGFR signaling pathway.

Methodology:

- **Cell Treatment:** Culture cells to ~80% confluence and treat with Derazantinib at desired concentrations (e.g., 0.1 μM or 1 μM) for a specified time (e.g., 24 hours).[6]
- **Cell Lysis:** Collect cell lysates using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

- Electrophoresis: Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.[11]
- Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2 α , p-ERK, ERK, p-AKT, AKT).
- Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
- Analysis: Quantify band intensity to determine the reduction in phosphorylation of target proteins relative to total protein levels.[6]

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